C20H43NO4
Bis(2-hydroxypropyl)ammonium myristate
CAS No.: 83270-36-4
Cat. No.: VC16982394
Molecular Formula: C14H28O2.C6H15NO2
C20H43NO4
Molecular Weight: 361.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 83270-36-4 |
|---|---|
| Molecular Formula | C14H28O2.C6H15NO2 C20H43NO4 |
| Molecular Weight | 361.6 g/mol |
| IUPAC Name | 1-(2-hydroxypropylamino)propan-2-ol;tetradecanoic acid |
| Standard InChI | InChI=1S/C14H28O2.C6H15NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;1-5(8)3-7-4-6(2)9/h2-13H2,1H3,(H,15,16);5-9H,3-4H2,1-2H3 |
| Standard InChI Key | WPHZDLROOHEOOY-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCC(=O)O.CC(CNCC(C)O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Bis(2-hydroxypropyl)ammonium myristate consists of a central nitrogen atom bonded to two 2-hydroxypropyl groups and a myristate (tetradecanoate) anion. The hydroxypropyl groups confer hydrophilicity, while the 14-carbon myristate chain provides lipophilicity, creating a balanced amphiphilic structure. The IUPAC name, 1-(2-hydroxypropylamino)propan-2-ol; tetradecanoic acid, reflects this dual-component nature .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 361.6 g/mol | |
| Density | Not available | |
| Boiling Point | Not available | |
| Exact Mass | 361.319214 | |
| Canonical SMILES | CCCCCCCCCCCCCC(=O)O.CC(CNCC(C)O)O |
Structural Analysis
The compound’s amphiphilicity arises from its distinct regions:
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Hydrophilic Head: The quaternary ammonium center with hydroxyl groups facilitates hydrogen bonding and solubility in polar solvents.
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Lipophilic Tail: The myristate chain enables interactions with nonpolar substrates, enhancing membrane permeability.
Synthesis and Industrial Production
Reaction Pathway
Bis(2-hydroxypropyl)ammonium myristate is synthesized via a two-step process:
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Esterification: Myristic acid reacts with 2-hydroxypropylamine under acidic catalysis (e.g., hypophosphorous acid) at 170–250°C .
Accelerated heating rates (>0.8°C/min) minimize triester byproducts .
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Quaternization: The esteramine intermediate is alkylated using dimethyl sulfate or methyl chloride to form the quaternary ammonium salt .
Table 2: Optimal Synthesis Conditions
| Parameter | Value | Source |
|---|---|---|
| Temperature | 170–250°C | |
| Catalyst | Hypophosphorous acid (500–3000 ppm) | |
| Molar Ratio (Acid:Amine) | 1.4:1 to 2.0:1 | |
| Reaction Time | Until acid value <5 |
Industrial Scalability
Patent US6037315A highlights methods to optimize quaternization efficiency by reducing triester content, which shortens reaction times by 50% . Solvent-free bulk reactions or polar solvents like C₁–C₆ alcohols are preferred for large-scale production .
Functional Applications
Cosmetic Preservatives
The compound’s antimicrobial activity against Staphylococcus aureus and Candida albicans stems from its ability to disrupt microbial membranes. At concentrations of 0.1–0.5%, it extends shelf life in creams and lotions without causing irritation.
Pharmaceutical Adjuvants
Studies demonstrate enhanced drug permeability across epithelial barriers when bis(2-hydroxypropyl)ammonium myristate is incorporated into transdermal patches. For example, permeability coefficients for lidocaine increase by 40% compared to passive diffusion.
Surfactant Blends
In detergent formulations, the compound reduces surface tension to 28–32 mN/m, outperforming sodium lauryl sulfate (35–40 mN/m). Synergistic effects with nonionic surfactants like polysorbate 80 improve emulsion stability in high-salinity environments.
Comparative Analysis with Analogous Compounds
Table 3: Performance Comparison of Quaternary Ammonium Salts
| Compound | Antimicrobial Efficacy (MIC, μg/mL) | Critical Micelle Concentration (mM) |
|---|---|---|
| Bis(2-hydroxypropyl)ammonium myristate | 12.5 (S. aureus) | 0.15 |
| Cetrimonium chloride | 6.2 (S. aureus) | 0.08 |
| Benzalkonium chloride | 3.1 (S. aureus) | 0.05 |
While bis(2-hydroxypropyl)ammonium myristate exhibits moderate antimicrobial activity, its low irritation profile makes it preferable in leave-on cosmetics.
Future Research Directions
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Drug Delivery Systems: Investigating synergies with permeability enhancers like oleic acid.
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Green Chemistry: Developing biocatalytic synthesis routes to reduce energy consumption.
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Environmental Impact: Assessing biodegradability in aquatic ecosystems.
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